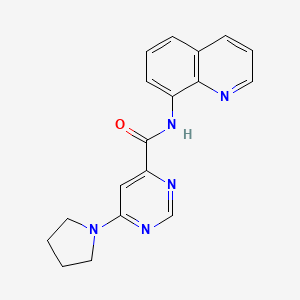
6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide, also known as PPQ-102, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PPQ-102 has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Optical Sensors and Biological Applications
Pyrimidine derivatives, due to their ability to form both coordination and hydrogen bonds, are utilized as exquisite sensing materials in the development of optical sensors. These compounds have a range of biological and medicinal applications, making them suitable for creating sensors that require high sensitivity and specificity (Jindal & Kaur, 2021).
Synthesis of Heterocycles
Enaminoketones and enaminonitriles, closely related to pyrimidine derivatives, serve as versatile building blocks for the synthesis of various heterocycles, including pyrimidines. These compounds are important intermediates in the synthesis of natural products and exhibit potential as anticonvulsant compounds, demonstrating the chemical versatility and potential therapeutic applications of pyrimidine derivatives (Negri, Kascheres & Kascheres, 2004).
Antitumor Activity
The design and synthesis of agents based on the pyrrolobenzimidazole or azomitosene ring system, which includes structures similar to pyrimidine derivatives, have shown significant antitumor activity. These compounds act through DNA alkylation and cleavage upon reductive activation, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Skibo, 1998).
Corrosion Inhibitors
Quinoline derivatives, which share structural similarities with pyrimidine compounds, have been widely used as anticorrosive materials. Their effectiveness against metallic corrosion underscores the potential of pyrimidine derivatives in industrial applications, particularly in the protection of metals (Verma, Quraishi & Ebenso, 2020).
Central Nervous System (CNS) Drugs
Research into functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity has highlighted heterocycles with nitrogen, such as pyrimidine derivatives. These compounds are being explored for their effects on conditions ranging from depression to convulsion, indicating their potential in developing new CNS drugs (Saganuwan, 2017).
Optoelectronic Materials
Pyrimidine derivatives are also investigated for their applications in optoelectronics. Incorporation into π-extended conjugated systems has shown great value for creating novel materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, demonstrating the versatility of pyrimidine derivatives beyond biomedical applications (Lipunova, Nosova, Charushin & Chupakhin, 2018).
Propiedades
IUPAC Name |
6-pyrrolidin-1-yl-N-quinolin-8-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(15-11-16(21-12-20-15)23-9-1-2-10-23)22-14-7-3-5-13-6-4-8-19-17(13)14/h3-8,11-12H,1-2,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDBHDYBCQSQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2773672.png)
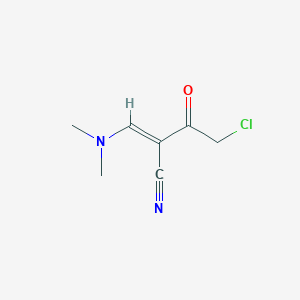
![N-(5-chloro-2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2773674.png)
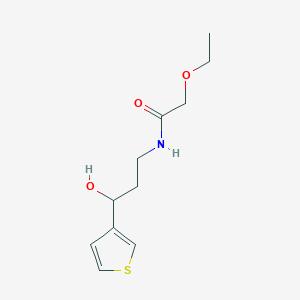
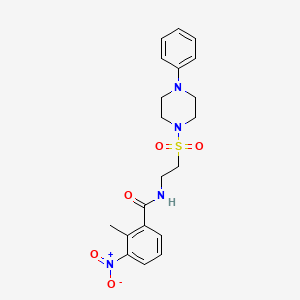
![9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2773680.png)
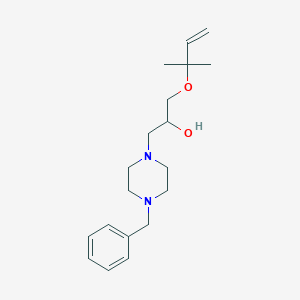
![8-[4-(propan-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2773682.png)
![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2773684.png)
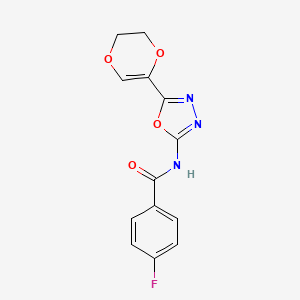


![1-(2,6-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2773693.png)
